molecular formula C18H21NO4 B1593678 9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol CAS No. 1777-89-5

9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol

カタログ番号: B1593678
CAS番号: 1777-89-5
分子量: 315.4 g/mol
InChIキー: ZDGQZOCAKDGPRA-NMDMOAIDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the benzofuroisoquinoline class, characterized by a polycyclic scaffold integrating fused benzofuran and isoquinoline moieties. Key structural features include:

  • Methoxy group at position 9, influencing lipophilicity and receptor binding.
  • Hydroxyl groups at positions 7 and 13, critical for hydrogen bonding and solubility.
  • Methyl substituent at position 3, modulating steric interactions and metabolic stability.

Synthetic routes involve catalytic hydrogenation (e.g., Pd/C under H₂ pressure) and chromatographic purification, as seen in the preparation of related derivatives . Its stereochemical configuration (e.g., 4aR,7S,7aR,12bS) is crucial for bioactivity, particularly in opioid receptor modulation .

特性

CAS番号

1777-89-5

分子式

C18H21NO4

分子量

315.4 g/mol

IUPAC名

(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol

InChI

InChI=1S/C18H21NO4/c1-19-8-7-18-10-4-5-11(20)17(18)23-16-12(22-2)6-3-9(13(16)18)15(21)14(10)19/h3-6,10-11,14-15,17,20-21H,7-8H2,1-2H3/t10-,11-,14-,15?,17-,18-/m0/s1

InChIキー

ZDGQZOCAKDGPRA-NMDMOAIDSA-N

SMILES

CN1CCC23C4C1C(C5=C2C(=C(C=C5)OC)OC3C(C=C4)O)O

異性体SMILES

CN1CC[C@]23[C@@H]4[C@H]1C(C5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)O

正規SMILES

CN1CCC23C4C1C(C5=C2C(=C(C=C5)OC)OC3C(C=C4)O)O

ピクトグラム

Irritant

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol typically involves the hydroxylation of codeine. One common method is the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods

Industrial production of 9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions

9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

作用機序

The mechanism of action of 9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol is similar to that of codeine. It acts as an agonist at the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, thereby providing analgesic effects . The compound also undergoes O-demethylation to form morphine, which contributes to its analgesic properties .

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed analysis of analogues with modifications in substituents, stereochemistry, and pharmacological properties:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents/Modifications XLogP3 Hydrogen Bond Donors/Acceptors Bioactivity/Application Synthesis Method Reference ID
Target Compound (9-methoxy-3-methyl-...) 315.34* 9-OCH₃, 7-OH, 13-OH, 3-CH₃ ~1.5† 2 donors, 5 acceptors Opioid receptor modulation Hydrogenation (Pd/C, H₂)
Methyl Ester Derivative (methyl ...-3-carboxylate) 329.40 3-COOCH₃ (vs. 3-CH₃) ~2.0 1 donor, 6 acceptors Prodrug potential Esterification
(4aS,7S,7aR,12bR)-4a-Amino-9-methoxy-... (Compound 9) 314.34 4a-NH₂ (vs. hydroxyl) ~0.8 3 donors, 5 acceptors Immunological hapten for vaccines Hydrogenation, column chromatography
3-(Cyclopropylmethyl)-7-methylene-... (Buprenorphine analogue) 467.60 3-cyclopropylmethyl, 7-methylene ~3.5 2 donors, 5 acceptors Partial μ-opioid agonist Multi-step alkylation
9-Methoxy-3-nitroso-... (Nitroso derivative) 314.34 3-NO (vs. 3-CH₃) 1.1 1 donor, 6 acceptors Unknown; likely metabolically labile Nitrosation
(3S,4R,4aS,7aR,12bS)-3-Cyclopropyl-methyl-... (Trifluoroacetate salt) 555.50 3-cyclopropylmethyl, trifluoroacetate counterion N/A 3 donors, 8 acceptors Enhanced solubility for X-ray studies Salt formation, crystallization

*Calculated based on molecular formula C₁₈H₂₁NO₅. †Estimated via analogous compounds (e.g., XLogP3 = 1.1 for nitroso derivative ).

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 3-methyl group in the target compound balances lipophilicity (XLogP3 ~1.5) and receptor affinity, while its replacement with a cyclopropylmethyl group (as in ) enhances μ-opioid receptor binding .

Stereochemical Influence: The (4aR,7S,7aR,12bS) configuration is conserved in opioid-active analogues, whereas stereochemical deviations (e.g., 4a-amino in Compound 9) abolish receptor binding but enable hapten applications .

Synthetic Accessibility :

  • Hydrogenation with Pd/C (50 psi H₂) is a common step for reducing double bonds in this class .
  • Salt formation (e.g., trifluoroacetate in ) improves crystallinity for structural elucidation .

Physicochemical Properties :

  • The methyl ester derivative () shows higher XLogP3 (~2.0) due to the carboxylate group, suggesting utility as a prodrug .

生物活性

9-Methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol is a complex organic compound belonging to the class of methanobenzofuroisoquinolines. Its unique bicyclic structure and multiple stereocenters suggest potential pharmacological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₃ with a molecular weight of approximately 341.4 g/mol. The structure features a methoxy group at the 9-position and an isoquinoline framework that may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight341.4 g/mol
Structural ClassMethanobenzofuroisoquinoline

Pharmacological Potential

Research indicates that compounds similar in structure to 9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol exhibit various pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, structural analogs have demonstrated effectiveness against certain bacterial strains.
  • Analgesic Properties : Similar compounds have been reported to exhibit analgesic effects. The interaction with pain receptors may be a significant area for further exploration.
  • Neuroprotective Effects : Some studies have indicated that compounds within this structural class may offer neuroprotective benefits, potentially through mechanisms involving oxidative stress reduction.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its potential therapeutic applications. Studies suggest that it may interact with various receptors and enzymes involved in pain perception and inflammation pathways.

Study 1: Analgesic Effects

In a controlled study involving animal models, the administration of a related isoquinoline compound resulted in significant pain relief compared to a placebo group. The study highlighted the potential for developing new analgesics based on this structural framework.

Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several methanobenzofuroisoquinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited notable inhibition zones in comparison to standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol
Reactant of Route 2
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。